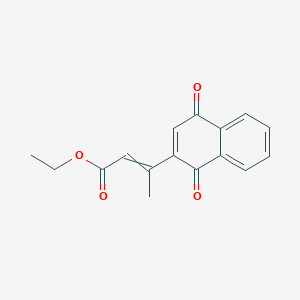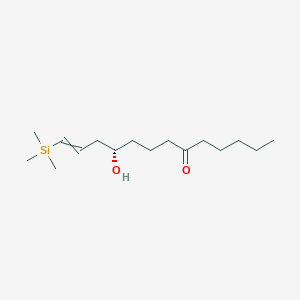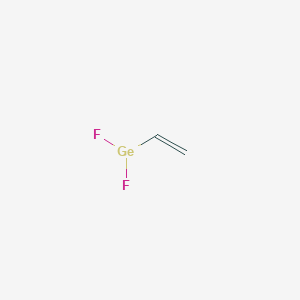![molecular formula C62H38 B15170615 1-Phenyl-6-[3-[4-[3-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene CAS No. 918654-67-8](/img/structure/B15170615.png)
1-Phenyl-6-[3-[4-[3-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-6-[3-[4-[3-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs)
Vorbereitungsmethoden
The synthesis of 1-Phenyl-6-[3-[4-[3-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene typically involves multi-step organic reactions. One common method includes the use of Sonogashira coupling reactions to introduce the phenyl groups at specific positions on the pyrene core . The reaction conditions often require palladium catalysts, copper co-catalysts, and an inert atmosphere to prevent oxidation. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
1-Phenyl-6-[3-[4-[3-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced aromatic compounds.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents such as nitro, halogen, or alkyl groups are introduced using reagents like nitric acid, halogens, or alkyl halides under acidic or basic conditions.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-6-[3-[4-[3-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its fluorescence properties make it useful in biological imaging and as a probe for studying biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 1-Phenyl-6-[3-[4-[3-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene involves its interaction with specific molecular targets and pathways. Its polycyclic aromatic structure allows it to intercalate into DNA, potentially affecting gene expression and cellular processes. Additionally, its ability to undergo redox reactions can influence cellular oxidative stress and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Phenyl-6-[3-[4-[3-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene include other pyrene derivatives and polycyclic aromatic hydrocarbons. These compounds share similar structural features but differ in the number and position of phenyl groups. For example:
1,3,6,8-Tetrasubstituted pyrene derivatives: These compounds have substituents at the 1, 3, 6, and 8 positions, which can affect their chemical and physical properties.
Phenyl-substituted pyrenes: These compounds have phenyl groups at various positions on the pyrene core, influencing their reactivity and applications.
Eigenschaften
CAS-Nummer |
918654-67-8 |
|---|---|
Molekularformel |
C62H38 |
Molekulargewicht |
783.0 g/mol |
IUPAC-Name |
1-phenyl-6-[3-[4-[3-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene |
InChI |
InChI=1S/C62H38/c1-3-9-41(10-4-1)51-29-21-43-27-35-57-53(31-23-45-25-33-55(51)59(43)61(45)57)49-15-7-13-47(37-49)39-17-19-40(20-18-39)48-14-8-16-50(38-48)54-32-24-46-26-34-56-52(42-11-5-2-6-12-42)30-22-44-28-36-58(54)62(46)60(44)56/h1-38H |
InChI-Schlüssel |
CNHCUVRODNQNGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C=CC4=C5C3=C(C=C2)C=CC5=C(C=C4)C6=CC=CC(=C6)C7=CC=C(C=C7)C8=CC(=CC=C8)C9=C1C=CC2=C3C1=C(C=C9)C=CC3=C(C=C2)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[Hydroxy(phenyl)methyl]-6,6-dimethylhept-4-en-3-one](/img/structure/B15170545.png)

![Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) heptanedioate](/img/structure/B15170554.png)



![3,5-Di-tert-butyl-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-4-[(2R)-oxiran-2-yl]phenyl phosphate](/img/structure/B15170574.png)






